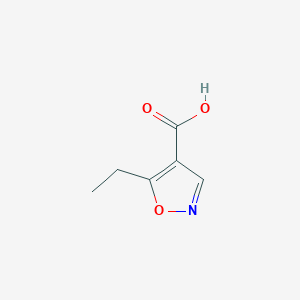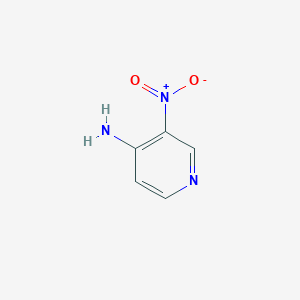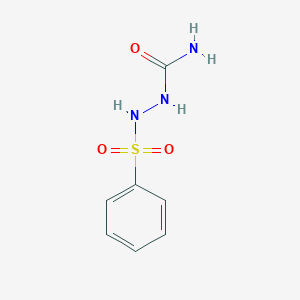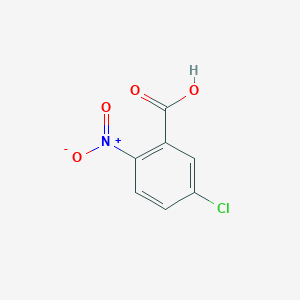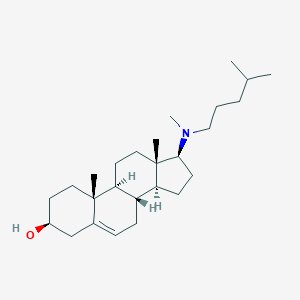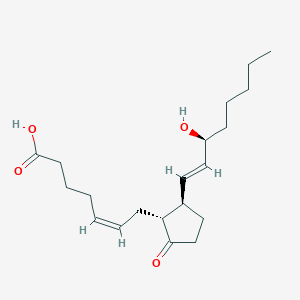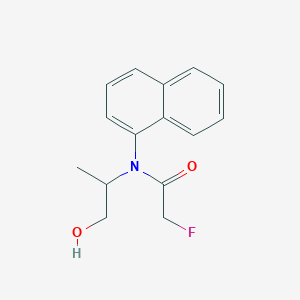
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide, also known as FNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNA is a derivative of N-phenylacetamide, which is a widely studied class of compounds due to their diverse biological activities. In
Scientific Research Applications
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has also been studied for its anticancer properties, with promising results in preclinical studies.
Mechanism Of Action
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical And Physiological Effects
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has been shown to reduce the levels of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages And Limitations For Lab Experiments
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has several advantages as a research tool, including its high potency and selectivity for COX enzymes. 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide is also relatively stable and can be easily synthesized in large quantities. However, 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has some limitations, including its low solubility in water and its potential to interact with other proteins and enzymes in biological systems.
Future Directions
There are several potential future directions for the research on 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide. One area of interest is the development of 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the anticancer properties of 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide. Additionally, 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide could be studied for its potential applications in the treatment of other diseases such as neuroinflammation and cardiovascular disease.
Synthesis Methods
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide can be synthesized by reacting 2-naphthylamine with 2-bromo-1-fluoroethane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-isopropylphenylacetamide to obtain 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide. The synthesis of 2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide has been optimized to improve the yield and purity of the compound.
properties
CAS RN |
10016-12-3 |
|---|---|
Product Name |
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-1-naphthylacetamide |
Molecular Formula |
C15H16FNO2 |
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-fluoro-N-(1-hydroxypropan-2-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H16FNO2/c1-11(10-18)17(15(19)9-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3 |
InChI Key |
LGFOVPIHNNPMNF-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
Canonical SMILES |
CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF |
synonyms |
2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(1-naphtyl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



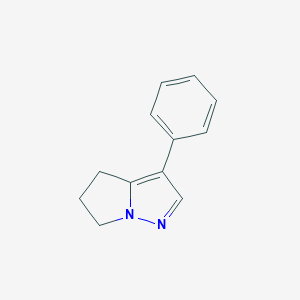

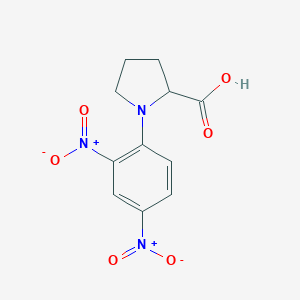
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
